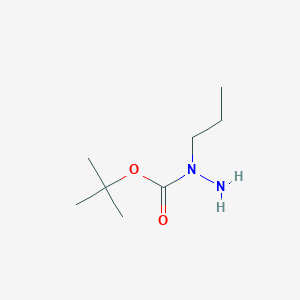

N-propyl(tert-butoxy)carbohydrazide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-propyl(tert-butoxy)carbohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 1,2-hydrazinedicarboxylic acid, 1-propyl-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester . The reaction conditions typically involve the use of oxalyl chloride in methanol at room temperature for 1-4 hours, yielding up to 90% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Chemischer Reaktionen

N-propyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, di-tert-butyl dicarbonate, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the N-tert-butyloxycarbonyl group using oxalyl chloride in methanol can yield the corresponding hydrazine derivative .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-propyl(tert-butoxy)carbohydrazide has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting cancer and inflammatory diseases.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. In vitro studies demonstrated that these derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of oxidative stress levels .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing heterocycles. Its ability to form stable complexes with metal ions also makes it valuable in coordination chemistry.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Hydrazone Formation | This compound + Aldehyde | Room Temperature, Solvent (EtOH) | Hydrazone derivative |

| Coordination Complexes | This compound + Metal Salt | Reflux, Aqueous Solution | Metal complex |

Material Science Applications

In material science, this compound is explored for its potential as a stabilizer in polymer formulations. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers, making it suitable for use in coatings and adhesives.

Case Study: Polymer Stabilization

Studies have shown that incorporating this compound into polymer matrices significantly improves their resistance to thermal degradation. For instance, when added to polyvinyl chloride (PVC), it enhances both the thermal stability and longevity of the material under environmental stressors .

Toxicology and Safety

While this compound shows promise in various applications, safety assessments indicate potential hazards. It is classified as harmful if swallowed and can cause skin irritation . Therefore, proper handling procedures must be followed during its use in laboratory and industrial settings.

Wirkmechanismus

The mechanism of action of N-propyl(tert-butoxy)carbohydrazide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through the electrophilic character of oxalyl chloride, which facilitates the deprotection of the N-tert-butyloxycarbonyl group . This deprotection process is crucial for the compound’s activity and its ability to interact with specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

N-propyl(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as tert-butyl 1-propylhydrazine-1-carboxylate and hydrazinecarboxylic acid, 1-propyl-, 1,1-dimethylethyl ester . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its versatility as a small molecule scaffold and its ability to undergo various chemical reactions under mild conditions .

Biologische Aktivität

N-propyl(tert-butoxy)carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl carbazate with propyl halides in the presence of appropriate catalysts. The reaction conditions can vary, but generally, the use of solvents such as tert-butyl acetate has been noted to enhance yields and efficiency during the amidation process .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. These findings align with the activity observed in other hydrazine derivatives .

- Antitumor Properties : Similar compounds have shown promise in anticancer applications. For instance, derivatives with hydrazine moieties have been linked to inhibition of tumor growth in various cancer cell lines .

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various hydrazine derivatives found that this compound demonstrated significant activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) revealed that this compound could inhibit cell proliferation with IC50 values ranging from 50 to 100 µM. This suggests a promising avenue for further research into its efficacy as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 75 |

| PC-3 | 60 |

Neuroprotective Effects

Research indicates that compounds similar to this compound may protect against neurodegeneration by modulating oxidative stress pathways and promoting neuronal survival. In animal models, these compounds have been shown to improve behavioral outcomes in models of Parkinson's disease.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of hydrazine derivatives against resistant bacterial strains. This compound was among those tested, showing promising results that warrant further investigation into its clinical applications .

- Case Study on Anticancer Properties : In a comparative analysis of various hydrazine derivatives for anticancer activity, this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development .

- Neuroprotection Research : A recent study focused on neuroprotective agents indicated that this compound could mitigate neuronal damage in models of oxidative stress, suggesting a mechanism involving antioxidant activity and cellular signaling modulation .

Eigenschaften

IUPAC Name |

tert-butyl N-amino-N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBLTWHHUIHKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-67-1 | |

| Record name | N-propyl(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.